molecular formula C25H18F3N5 B3616471 5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B3616471
M. Wt: 445.4 g/mol
InChI Key: YTMKGXMRONIIEY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs, including a pyrrolo[2,3-d]pyrimidin-4-amine core, a phenyl ring, a pyridinylmethyl group, and a trifluoromethylphenyl group . These groups could potentially confer interesting chemical and biological properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridine), a pyrrolopyrimidine core, and a trifluoromethyl group . These features could influence the compound’s reactivity, stability, and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing trifluoromethyl group . These groups could participate in various types of chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, or pKa, would be influenced by its molecular structure . For example, the presence of aromatic rings could increase its hydrophobicity, while the trifluoromethyl group could increase its acidity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. For example, if it’s intended to be a drug, it could interact with biological receptors or enzymes in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper safety measures should be taken when handling this or any other chemical compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine, materials science, or catalysis . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

5-phenyl-N-(pyridin-3-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N5/c26-25(27,28)19-9-4-10-20(12-19)33-15-21(18-7-2-1-3-8-18)22-23(31-16-32-24(22)33)30-14-17-6-5-11-29-13-17/h1-13,15-16H,14H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMKGXMRONIIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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